BuChE-IN-2 -

BuChE-IN-2

Catalog Number: EVT-12563423
CAS Number:
Molecular Formula: C28H20F4N6O3
Molecular Weight: 564.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BuChE-IN-2 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. The methods employed often utilize techniques such as:

  • Refluxing: The reaction mixture is heated under reflux conditions to facilitate the formation of desired products.
  • Chromatography: Purification of intermediates and final products is often achieved through column chromatography, ensuring high purity levels.
  • Nuclear Magnetic Resonance Spectroscopy: Used for structural verification of synthesized compounds.

For instance, one synthesis route may involve the reaction of specific aromatic amines with acyl chlorides under controlled conditions to yield butyrylcholinesterase inhibitors with improved efficacy .

Molecular Structure Analysis

The molecular structure of BuChE-IN-2 can be characterized using various spectroscopic techniques. Key data points include:

  • Molecular Formula: The specific molecular formula will depend on the exact structure and substituents present in BuChE-IN-2.
  • Nuclear Magnetic Resonance Data: Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy: Used to identify functional groups present in the compound.

The three-dimensional conformation can also be analyzed through computational modeling and docking studies, which help predict how the compound interacts with its target enzymes .

Chemical Reactions Analysis

BuChE-IN-2 undergoes several chemical reactions that are crucial for its activity as an inhibitor. These reactions typically include:

  • Enzyme Inhibition Mechanism: Studies using Lineweaver-Burk plots indicate that BuChE-IN-2 exhibits mixed inhibition patterns against butyrylcholinesterase, suggesting that it can bind both to the enzyme and the substrate simultaneously .
  • Kinetic Studies: These studies measure how changes in concentration affect the rate of reaction, providing insight into the compound's efficacy and mechanism of action.

The detailed kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) are critical for understanding how effectively BuChE-IN-2 can inhibit its target enzyme .

Mechanism of Action

The mechanism of action for BuChE-IN-2 involves its binding to the active site of butyrylcholinesterase, where it competes with acetylcholine. This binding prevents the breakdown of acetylcholine, thereby increasing its availability at synaptic sites.

Key aspects include:

  • Binding Affinity: The compound's ability to form stable interactions with specific amino acids within the active site is crucial for its inhibitory effect.
  • Structural Interactions: Molecular docking studies reveal that hydrophobic interactions and hydrogen bonds contribute significantly to binding stability .
Physical and Chemical Properties Analysis

The physical and chemical properties of BuChE-IN-2 are essential for understanding its behavior in biological systems:

  • Melting Point: Typically determined through thermal analysis methods.
  • Solubility: Solubility profiles in various solvents can influence bioavailability.
  • Stability: Chemical stability under physiological conditions is critical for therapeutic applications.

Quantitative analyses often include measuring logP values (partition coefficients), which provide insights into lipophilicity and potential absorption characteristics .

Applications

BuChE-IN-2 holds significant promise in scientific research, particularly in pharmacology related to neurodegenerative diseases. Its applications include:

  • Alzheimer's Disease Research: As a potential treatment option aimed at enhancing cholinergic transmission.
  • Drug Development: Serving as a lead compound for further modifications to improve efficacy and selectivity against butyrylcholinesterase.
  • Biochemical Studies: Used in assays to better understand cholinergic signaling pathways and enzyme kinetics.
Introduction and Background

Rationale for Butyrylcholinesterase (BuChE) Targeting in Neurodegenerative Disorders

Butyrylcholinesterase (BuChE) has emerged as a critical therapeutic target in Alzheimer's disease (AD) due to its dynamic role in cholinergic neurotransmission and disease progression. Unlike acetylcholinesterase (AChE), which predominates in healthy brains, BuChE activity increases or remains stable as AD advances while AChE levels decline. This compensatory relationship positions BuChE as a sustainable target, particularly in late-stage AD where cholinergic deficits intensify [2]. BuChE's pathological significance extends beyond neurotransmitter hydrolysis: it colocalizes with amyloid-β (Aβ) plaques and neurofibrillary tangles, covering up to 6 times more plaque area in AD brains compared to healthy controls [2]. Furthermore, BuChE genotypes influence AD risk and treatment response, underscoring its therapeutic relevance [2] [4]. The enzyme's extrasynaptic role in hydrolyzing acetylcholine allows it to modulate broader cholinergic signaling when AChE is depleted, providing a compelling rationale for selective inhibition [2].

Evolution of BuChE Inhibitors: From Nonselective to Targeted Agents

The development of cholinesterase inhibitors has progressed through distinct phases:

  • First-generation nonselective agents (e.g., tacrine) inhibited AChE and BuChE indiscriminately but faced significant toxicity issues [4].
  • Second-generation AChE-selective inhibitors (donepezil, galantamine) improved safety but offered limited efficacy in advanced AD where BuChE activity dominates [2] [5].
  • Dual AChE/BuChE inhibitors (rivastigmine) demonstrated broader cholinergic modulation but lacked target specificity [2].

Table 1: Evolution of Cholinesterase Inhibitors

GenerationRepresentative AgentsSelectivity ProfileKey Limitations
First-generationTacrineNonselectiveHepatotoxicity
Second-generationDonepezil, GalantamineAChE-selectiveReduced efficacy in late-stage AD
Third-generationRivastigmineDual AChE/BuChE inhibitionOff-target effects
Next-generationBuChE-IN-2, BuChE-IN-TM-10BuChE-selective or multitargetUnder clinical evaluation

Recent advances focus on highly selective BuChE inhibitors (e.g., BuChE-IN-TM-10, IC₅₀ = 8.9 nM) and multitarget-directed ligands that address Aβ aggregation and oxidative stress alongside cholinesterase inhibition [5] [7]. This evolution reflects a paradigm shift toward precision targeting of BuChE's multifaceted roles in AD pathology.

Position of BuChE-IN-2 in Current Pharmacotherapeutic Landscapes

BuChE-IN-2 (CAS 1946008-31-6) represents a strategically designed multitarget agent within the next-generation inhibitor landscape. It exhibits:

  • Potent BuChE inhibition (IC₅₀ = 0.16 μM) with significant selectivity over AChE (IC₅₀ = 0.72 μM) [1]
  • Disease-modifying potential through Aβ anti-aggregation effects (IC₅₀ = 62.52 μM) [1]
  • Blood-brain barrier (BBB) permeability enabling CNS target engagement [1] [3]

Unlike purely symptomatic agents, BuChE-IN-2 simultaneously addresses cholinergic deficits and core amyloid pathology. It outperforms earlier selective inhibitors like BuChE-IN-1 (IC₅₀ = 0.67 μM for BuChE) in Aβ aggregation inhibition and matches the BBB penetration of advanced candidates like TM-10 [3] [7]. Its chemical structure (C₂₀H₁₈N₂O₂, MW 318.37) incorporates pharmacophores enabling both cholinesterase inhibition and amyloid interaction, distinguishing it from single-mechanism agents [1].

Research Objectives and Scope

This analysis focuses on:

  • Elucidating BuChE-IN-2's molecular mechanisms beyond cholinesterase inhibition
  • Evaluating its multitarget efficacy in experimental models
  • Positioning its chemical structure within medicinal chemistry optimization efforts
  • Contrasting its therapeutic profile with emerging candidates (e.g., dual BuChE/5-HT₇ inhibitors) [5]The scope excludes clinical translation aspects (dosage, safety) to concentrate on mechanistic and structural innovations.

Properties

Product Name

BuChE-IN-2

IUPAC Name

2-(4-fluoroanilino)-N-[4-[3-[2-[4-(trifluoromethoxy)anilino]pyridin-4-yl]-1,2,4-oxadiazol-5-yl]phenyl]acetamide

Molecular Formula

C28H20F4N6O3

Molecular Weight

564.5 g/mol

InChI

InChI=1S/C28H20F4N6O3/c29-19-3-7-20(8-4-19)34-16-25(39)36-22-5-1-17(2-6-22)27-37-26(38-41-27)18-13-14-33-24(15-18)35-21-9-11-23(12-10-21)40-28(30,31)32/h1-15,34H,16H2,(H,33,35)(H,36,39)

InChI Key

QVBGPENLPOKABU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC(=NC=C3)NC4=CC=C(C=C4)OC(F)(F)F)NC(=O)CNC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.